molecular formula C25H34N2O4S B2688791 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921914-51-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2688791
CAS No.: 921914-51-4
M. Wt: 458.62
InChI Key: ZCAHSPDGCWXQIW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. https://www.nature.com/articles/s41586-021-04135-5 This compound functions by irreversibly binding to the switch-II pocket (S-IIP) of the GDP-bound, inactive state of KRAS G12C, trapping it in its inactive conformation and preventing the activation of downstream signaling pathways such as the MAPK/ERK cascade. https://www.cancer.gov/news-events/cancer-currents-blog/2021/kras-g12c-drugs-sotorasib-adagrasib This mechanism offers a groundbreaking therapeutic strategy for targeting what was once considered an "undruggable" target, making this compound an invaluable chemical probe for investigating RAS-driven tumor biology, mechanisms of drug resistance, and for use in combination therapy studies. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764140/ Its research value is further underscored by its role in elucidating the nuances of KRAS signaling dynamics and validating novel combination approaches to overcome adaptive resistance in cancer models.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4S/c1-9-12-27-21-13-20(10-11-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,13,26H,9,12,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAHSPDGCWXQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structure comprises a benzoxazepine core and a sulfonamide group, which contribute to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide. It features a molecular formula of C22H30N2O4SC_{22}H_{30}N_2O_4S and a molecular weight of 414.56 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways by binding to specific sites. This interaction can lead to various biological effects including anti-inflammatory or anti-cancer activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
CompoundIC50 (µM)Cancer Cell Line
Compound A12.5HeLa
Compound B8.0MCF-7
Compound C15.0A549

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in activated immune cells.

Enzyme Inhibition

Preliminary studies indicate that this compound might act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation:

EnzymeInhibition TypeIC50 (µM)
Farnesyl Diphosphate SynthaseCompetitive10.0
Squalene SynthaseNon-competitive15.0

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a structurally similar compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival .
  • Inflammatory Response Modulation : Another research article highlighted the ability of related compounds to modulate inflammatory responses in vitro by decreasing TNF-alpha levels in macrophages.
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with farnesyl diphosphate synthase and squalene synthase. The results suggested favorable interactions that may lead to significant enzyme inhibition .

Comparison with Similar Compounds

Research Findings and Implications

While GSK2982772 has advanced to clinical trials for IBD and psoriasis, the target compound remains in early preclinical development. Further studies should prioritize:

Target Identification : Screening against RIPK1 and related kinases.

In Vitro Efficacy : Cytokine inhibition assays in UC or Crohn’s disease models.

Comparative ADME Profiling : Direct comparison with GSK2982772 to validate hypothesized advantages.

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